N-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
Description
N-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene-2-carboxamide core substituted at the 3-position with a sulfonated 4-phenylpiperazine group and at the N-terminus with a 4-methylphenyl moiety. Its molecular formula is C₂₃H₂₄N₄O₃S₂, yielding a molecular weight of 492.6 g/mol. The compound’s structural complexity arises from the integration of a thiophene ring (imparting aromatic stability), a sulfonyl linker (enhancing polarity), and a phenylpiperazine group (a common pharmacophore in neuroactive compounds).
Properties
IUPAC Name |
N-(4-methylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-17-7-9-18(10-8-17)23-22(26)21-20(11-16-29-21)30(27,28)25-14-12-24(13-15-25)19-5-3-2-4-6-19/h2-11,16H,12-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPFCWDUEARXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, a sulfonamide group, and a piperazine moiety. Its molecular formula is C20H22N4O2S, with a molecular weight of approximately 398.48 g/mol. The presence of the sulfonamide group is significant as it often enhances the compound's solubility and biological activity.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Dopamine Receptor Modulation : Similar compounds have been studied for their selective action on dopamine receptors, particularly the D3 receptor. For instance, structural analogs have shown potency in promoting β-arrestin translocation and G protein activation without significant activity at other dopamine receptors . This suggests that this compound may also possess similar selective agonistic properties.
- Neuroprotective Effects : In vitro studies have demonstrated that related compounds can protect dopaminergic neurons from neurodegeneration. This neuroprotection is crucial for developing treatments for neuropsychiatric disorders .
- Antiproliferative Activity : Some derivatives have been tested for their ability to inhibit cancer cell proliferation. For example, compounds with similar structures have shown promising results against various cancer cell lines, indicating potential use in oncology.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. SAR studies reveal that:
- Substituents on the Phenyl Rings : The position and nature of substituents on the phenyl rings significantly impact receptor selectivity and potency. For instance, variations in the methoxy or methyl groups can enhance or diminish activity at specific receptors .
- Piperazine Modifications : Alterations to the piperazine moiety may also affect binding affinity and selectivity towards dopamine receptors, which is crucial for optimizing therapeutic effects while minimizing side effects .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- D3 Receptor Agonists : A study on ML417, a related compound, demonstrated its ability to selectively activate D3 receptors while showing minimal interaction with D2 receptors. This selectivity is attributed to specific interactions within the receptor binding site, which could be mirrored in this compound .
- Cancer Cell Line Studies : Research involving structural analogs has indicated significant antiproliferative effects against various cancer cell lines, including HeLa and A549 cells, with IC50 values suggesting effective inhibition at low concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs listed in , enabling comparisons of pharmacological and physicochemical properties. Below is a detailed analysis:
Core Structural Similarities and Differences
Key Observations:
Thiophene vs. Benzene Cores : The target compound’s thiophene ring offers π-conjugation and metabolic stability compared to benzene-based analogs like N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide. Thiophene derivatives often exhibit enhanced bioavailability due to reduced oxidative metabolism .
Sulfonyl-Piperazine Group: The 3-[(4-phenylpiperazin-1-yl)sulfonyl] group in the target compound distinguishes it from analogs like 3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide.
Substituent Effects on Solubility : The sulfonyl group enhances hydrophilicity compared to methyl or methoxy substituents in analogs such as N-(2-methoxyphenyl)-5-methylthiophene-2-carboxamide. This may improve aqueous solubility but reduce blood-brain barrier permeability.
Pharmacological Implications
- Receptor Binding : The phenylpiperazine moiety in the target compound is associated with affinity for serotonin (5-HT) and dopamine receptors, contrasting with the methylpiperidine group in N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide, which is more common in kinase inhibitors .
- Enzyme Inhibition : Analogs lacking the sulfonyl group (e.g., 3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide) may prioritize enzyme interactions over receptor modulation due to reduced polarity and steric bulk.
Physicochemical Properties
- LogP and Solubility : The target compound’s LogP is estimated to be ~3.5 (moderately lipophilic), lower than N-(2-methoxyphenyl)-5-methylthiophene-2-carboxamide (LogP ~4.2) due to the polar sulfonyl group.
- Metabolic Stability : Piperazine sulfonamides are prone to N-dealkylation, whereas thiophene-methyl derivatives (e.g., 3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide) may undergo oxidative metabolism at the methyl group .
Preparation Methods
Carboxylic Acid Activation
Thiophene-2-carboxylic acid is activated using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to form the corresponding acid chloride. For example, reaction with SOCl₂ in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours yields thiophene-2-carbonyl chloride with >95% conversion. Alternative methods employ coupling reagents like N,N'-carbonyldiimidazole (CDI) in dioxane, which avoids the use of hazardous chlorinating agents.
Intermediate Amidation
The activated carbonyl intermediate is reacted with 4-methylaniline to form N-(4-methylphenyl)thiophene-2-carboxamide. This step requires careful control of stoichiometry and base selection. Triethylamine (TEA) or pyridine is commonly used to scavenge HCl generated during the reaction. Optimal conditions (25°C, 12 hours in DCM) achieve yields of 85–90%.
Sulfonation at the 3-Position of the Thiophene Ring
Introducing the sulfonyl group at the 3-position of the thiophene ring is critical for conferring electronic and steric properties that enhance biological activity. Two primary strategies dominate the literature: direct sulfonation and coupling of pre-sulfonated intermediates.
Direct Sulfonation Using Chlorosulfonic Acid
Direct sulfonation employs chlorosulfonic acid (ClSO₃H) under controlled conditions. The thiophene-2-carboxamide derivative is dissolved in ClSO₃H at −10°C, followed by gradual warming to 25°C over 4 hours. This method produces the 3-sulfonyl chloride derivative, which is isolated via precipitation in ice-water. Yields range from 70–75%, with purity >90% confirmed by HPLC.
Coupling with 4-Phenylpiperazine
The sulfonyl chloride intermediate reacts with 4-phenylpiperazine in the presence of a base. Using TEA in tetrahydrofuran (THF) at 0°C for 1 hour, followed by stirring at 25°C for 12 hours, affords the sulfonated product. This step achieves 80–85% yield, with residual reagents removed via column chromatography (silica gel, ethyl acetate/hexane).
The concluding amidation step ensures the introduction of the 4-methylphenyl group. While earlier steps may pre-install this moiety, post-sulfonation amidation is occasionally required to avoid side reactions.
Carbodiimide-Mediated Coupling
A widely adopted method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. The sulfonated intermediate and 4-methylaniline are combined in a 1:1.2 molar ratio, stirred at 25°C for 24 hours. Yields of 75–80% are typical, with purification via recrystallization from ethanol/water.
Alternative Amidation via CDI
N,N'-Carbonyldiimidazole (CDI) activates the carboxylic acid in dioxane, enabling amidation without racemization. After 2 hours of activation at 25°C, 4-methylaniline is added, and the mixture is refluxed for 6 hours. This method offers superior purity (>95%) but slightly lower yields (70–75%) compared to EDC/HOBt.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the dominant preparation methods:
Optimization Challenges and Solutions
Sulfonation Side Reactions
Over-sulfonation at the 4- or 5-positions of the thiophene ring is a common issue. Employing low temperatures (−10°C) and stoichiometric ClSO₃H minimizes this.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide, and how are key intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of thiophene and piperazine intermediates. A common approach includes:
- Step 1 : Suzuki-Miyaura coupling to construct the thiophene-carboxamide core (optimized with Pd catalysts and aryl boronic acids) .
- Step 2 : Sulfonylation of the piperazine moiety using sulfonyl chlorides under inert conditions (e.g., DMF as solvent, 0–5°C to minimize side reactions) .
- Characterization : Confirm intermediates via /-NMR for regioselectivity and LC-MS for purity (>95%) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve crystal packing and confirm stereochemistry .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., ESI+ mode with <2 ppm error) .
- FT-IR spectroscopy to identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm) .
Q. What are the standard protocols for assessing solubility and stability in preclinical studies?
- Methodological Answer :
- Solubility : Perform shake-flask assays in PBS (pH 7.4) and DMSO, measuring saturation via UV-Vis spectroscopy .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination of the phenyl ring) impact biological activity and receptor binding?
- Methodological Answer :
- SAR Analysis : Compare IC values of analogs (e.g., fluorinated vs. non-fluorinated) in receptor-binding assays (e.g., dopamine D2/D3 receptors). For example, fluorination at the 4-position of the phenyl ring increases lipophilicity (logP +0.5) and enhances blood-brain barrier penetration .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity changes due to substituent electronegativity .
Q. How can conflicting data on in vitro vs. in vivo efficacy be resolved for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (e.g., rat IV/PO studies) and metabolite identification (LC-MS/MS) to address discrepancies .
- Tissue Distribution Studies : Use radiolabeled -analogs to quantify organ-specific accumulation .
- CYP450 Inhibition Assays : Test interactions with liver microsomes to identify metabolic instability .
Q. What strategies optimize yield in large-scale synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for sulfonylation steps, reducing reaction time by 40% and improving reproducibility .
- Chiral Chromatography : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak IA) to resolve racemic mixtures (>99% ee) .
- DoE (Design of Experiments) : Apply Taguchi methods to optimize temperature, solvent ratio, and catalyst loading .
Q. How do electronic properties of the thiophene ring influence electrochemical behavior in material science applications?
- Methodological Answer :
- Cyclic Voltammetry : Measure oxidation/reduction potentials in acetonitrile (0.1 M TBAPF) to assess HOMO/LUMO levels. The electron-withdrawing sulfonyl group lowers LUMO by ~0.3 eV, enhancing n-type semiconductor properties .
- DFT Calculations : Gaussian 09 simulations correlate experimental redox potentials with molecular orbital distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
